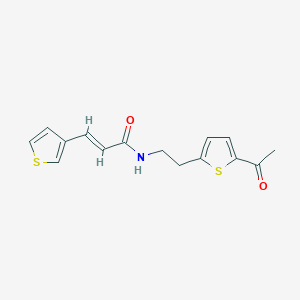

(E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide

描述

(E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide is an organic compound that belongs to the class of acrylamides

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide typically involves the following steps:

Starting Materials: The synthesis begins with thiophene derivatives, such as 5-acetylthiophene and 3-thiopheneacrylic acid.

Formation of Intermediate: The 5-acetylthiophene is reacted with an appropriate ethylating agent to form the intermediate 2-(5-acetylthiophen-2-yl)ethyl compound.

Amidation Reaction: The intermediate is then subjected to an amidation reaction with 3-thiopheneacrylic acid under suitable conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process efficiently.

化学反应分析

Oxidation Reactions

The thiophene rings and acetyl group are susceptible to oxidation under specific conditions:

Mechanistic Insights :

-

Thiophene oxidation proceeds through electrophilic substitution, forming sulfoxides (mono-oxidation) or sulfones (di-oxidation).

-

Acetyl oxidation to carboxylic acid involves radical intermediates under strong acidic conditions .

Reduction Reactions

The acrylamide double bond and acetyl group participate in reduction pathways:

Mechanistic Insights :

-

Catalytic hydrogenation of the acrylamide’s α,β-unsaturated system follows syn-addition, preserving stereochemistry.

-

Borohydride reduction of the acetyl group is hindered by steric effects from adjacent substituents .

Substitution Reactions

The acrylamide’s electrophilic β-carbon and acetyl group enable nucleophilic substitutions:

Mechanistic Insights :

-

Michael addition occurs at the β-carbon of the acrylamide, facilitated by electron-withdrawing groups.

-

Grignard reagents target the acetyl ketone, forming alcohols after acidic workup .

Cycloaddition and Cross-Coupling Reactions

The thiophene rings participate in cycloaddition and coupling reactions:

Mechanistic Insights :

-

Suzuki coupling at thiophene’s C-5 position is sterically challenging due to the acetyl group .

-

Diels-Alder reactivity is modulated by thiophene’s electron-rich nature .

Polymerization and Condensation Reactions

The acrylamide moiety supports polymerization under radical conditions:

| Reaction | Reagents/Conditions | Products | Yield/Notes | References |

|---|---|---|---|---|

| Radical polymerization | AIBN (initiator), 70°C | Polyacrylamide with thiophene side chains | Low molecular weight (~10 kDa) |

Mechanistic Insights :

科学研究应用

Chemistry

In synthetic organic chemistry, (E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide serves as a versatile building block for creating more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, facilitating the development of new compounds with enhanced properties.

Biology

The compound has been investigated for its biological activities, particularly in antimicrobial and anticancer research. Studies indicate that derivatives of this compound exhibit significant inhibitory effects on cancer cell proliferation and possess antimicrobial properties against various pathogens.

Case Study: Anticancer Activity

In one study, derivatives of this compound were tested against different cancer cell lines. The results showed a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent.

Medicine

Due to its ability to interact with specific biological targets, this compound is being explored for therapeutic applications. Its mechanism of action involves the inhibition or activation of enzymes and receptors associated with disease pathways.

Case Study: Pain Relief

A related study investigated the analgesic properties of similar compounds in a mouse model of neuropathic pain. The results indicated that these compounds could significantly reduce pain levels, highlighting their potential as therapeutic agents in pain management.

Industry

The compound's unique properties make it suitable for use in advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its stability and solubility in organic solvents enhance its applicability in electronic devices.

作用机制

The mechanism of action of (E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide depends on its specific application:

Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity and leading to a biological response.

Material Science: In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in devices like organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

相似化合物的比较

Similar Compounds

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide: Similar structure but with a different position of the thiophene ring.

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(furan-3-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

(E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide is unique due to its specific arrangement of thiophene rings and the presence of both acetyl and acrylamide functional groups, which may impart distinct chemical and physical properties compared to its analogs.

生物活性

(E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide is a compound that belongs to the class of acrylamide derivatives, which have garnered attention for their diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure

The compound's structure can be depicted as follows:

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to modulate oxidative stress and inflammatory pathways. The following mechanisms have been identified:

- Antioxidant Activity : The compound exhibits significant antioxidant properties by enhancing the activity of superoxide dismutase (SOD) and catalase (CAT), which are crucial for neutralizing reactive oxygen species (ROS). This effect is particularly evident in models of oxidative stress induced by acrylamide exposure .

- Neuroprotective Effects : Studies indicate that the compound can ameliorate neurotoxicity associated with acrylamide, which is known to disrupt neuronal function through oxidative stress and inflammation. In zebrafish models, treatment with this compound resulted in a restoration of glutathione levels and reduced markers of oxidative damage .

- Anticancer Potential : Preliminary studies suggest that acrylamide derivatives may possess anticancer properties. The compound's structure allows it to interact with cellular pathways involved in cancer progression, potentially leading to apoptosis in cancer cells .

Antioxidant and Neuroprotective Studies

A study conducted on zebrafish larvae demonstrated that exposure to acrylamide resulted in significant oxidative stress, characterized by increased ROS levels and lipid peroxidation. Treatment with this compound led to:

- Reduced ROS Levels : A decrease in ROS was observed post-treatment, indicating effective scavenging activity.

- Improved Motor Function : Behavioral assays showed restored locomotion in treated larvae compared to controls exposed solely to acrylamide .

Anticancer Activity

In vitro studies on various cancer cell lines (e.g., HepG2, MCF-7) indicated that this compound could induce apoptosis and inhibit cell proliferation. The mechanism involves the modulation of gene expression related to cell cycle regulation and apoptosis:

| Cell Line | IC50 (µg/ml) | Mechanism |

|---|---|---|

| HepG2 | 32.2 | Induction of apoptosis via ROS generation |

| MCF-7 | 21.6 | Inhibition of proliferation through cell cycle arrest |

These findings suggest a promising role for this compound as a potential anticancer agent .

属性

IUPAC Name |

(E)-N-[2-(5-acetylthiophen-2-yl)ethyl]-3-thiophen-3-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S2/c1-11(17)14-4-3-13(20-14)6-8-16-15(18)5-2-12-7-9-19-10-12/h2-5,7,9-10H,6,8H2,1H3,(H,16,18)/b5-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBLQKSXOIJVLD-GORDUTHDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)C=CC2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)/C=C/C2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。